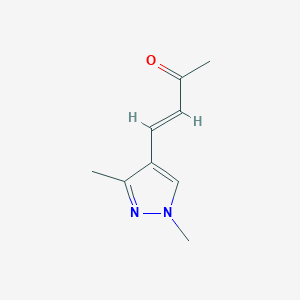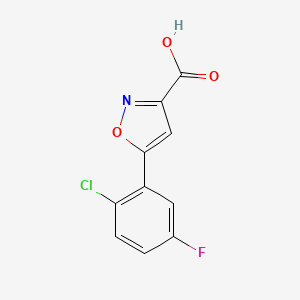
1-(5-Chloro-2-fluoropyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-fluoropyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro and a fluoro substituent on the pyridine ring, along with an ethanamine group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 5-chloro-2-fluoropyridine.
Substitution Reaction: The pyridine derivative undergoes a substitution reaction with an ethanamine group under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluoro substituents on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-chloro-3-fluoropyridin-2-yl)ethanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
1-(2-chloro-5-fluoropyridin-3-yl)ethanone:
1-(5-fluoropyridin-2-yl)ethan-1-amine: This compound lacks the chloro substituent, which affects its chemical behavior and applications.
The uniqueness of 1-(5-chloro-2-fluoropyridin-3-yl)ethan-1-amine lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8ClFN2 |
|---|---|
Peso molecular |
174.60 g/mol |
Nombre IUPAC |
1-(5-chloro-2-fluoropyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)6-2-5(8)3-11-7(6)9/h2-4H,10H2,1H3 |
Clave InChI |
AKBFKUNNLQNDME-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=CC(=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-N-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13611084.png)






![6-Bromo-2lambda6-thiaspiro[3.3]heptane-2,2-dione](/img/structure/B13611118.png)






